molecular formula C9H12N2 B11924222 (S)-5,6,7,8-Tetrahydroquinolin-6-amine

(S)-5,6,7,8-Tetrahydroquinolin-6-amine

Cat. No.: B11924222
M. Wt: 148.20 g/mol
InChI Key: FHNCLWIIGMLHNP-QMMMGPOBSA-N
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Description

(S)-5,6,7,8-Tetrahydroquinolin-6-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amine group and a tetrahydroquinoline structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-nitroquinoline, followed by chiral resolution to obtain the (S)-enantiomer. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-5,6,7,8-Tetrahydroquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates under mild to moderate conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Amides, sulfonamides, ureas.

Scientific Research Applications

(S)-5,6,7,8-Tetrahydroquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer, antiviral, or antibacterial properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-6-amine largely depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to modulation of biological processes.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the amine group, making it less versatile in certain reactions.

    6-Aminoquinoline: Contains an aromatic ring, differing in reactivity and applications.

    1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.

Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-6-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline structure. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of chiral drugs and complex organic molecules.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(6S)-5,6,7,8-tetrahydroquinolin-6-amine

InChI

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2/t8-/m0/s1

InChI Key

FHNCLWIIGMLHNP-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC=N2

Canonical SMILES

C1CC2=C(CC1N)C=CC=N2

Origin of Product

United States

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